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Abstract

The homologous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-
activators that function as histone acetyltransferases (HATs).[1] They play a pivotal role in a
vast array of cellular processes, including proliferation, differentiation, and DNA repair, primarily
through the acetylation of histone and non-histone proteins, which modulates chromatin
structure and gene expression.[2][3] Dysregulation of CBP/p300 activity is strongly implicated
in various pathologies, most notably cancer, making them highly attractive therapeutic targets.
[3][4] This technical guide provides an in-depth overview of CBP/p300-IN-5, a potent inhibitor
of CBP/p300, focusing on its mechanism of action, role in gene regulation, and the
experimental methodologies used to characterize its effects.

Introduction to CBP/p300

CBP and p300 are large, multi-domain proteins that, despite their high degree of sequence
homology, can have distinct and sometimes opposing roles in regulating gene expression.[2][5]
They are recruited to chromatin by a multitude of transcription factors, where their intrinsic HAT
activity leads to the acetylation of histone tails, particularly H3K27ac and H3K18ac.[3][6] This
acetylation neutralizes the positive charge of lysine residues, weakening their interaction with
DNA and leading to a more relaxed chromatin structure that is accessible to the transcriptional
machinery.[7] Beyond histones, CBP/p300 acetylate a wide range of non-histone proteins,
including transcription factors like p53, further fine-tuning gene expression programs.[7][8]
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CBPI/p300-IN-5: A Potent Inhibitor

CBP/p300-IN-5 is a potent small molecule inhibitor of the histone acetyltransferase activity of
both CBP and p300.[9] Its inhibitory action provides a powerful tool for dissecting the specific
functions of these co-activators in various biological contexts and presents a promising avenue
for therapeutic intervention in diseases driven by aberrant CBP/p300 activity.

Mechanism of Action

CBPIp300-IN-5 acts as a competitive inhibitor at the HAT active site, preventing the binding of
the acetyl-CoA substrate. This leads to a global reduction in histone acetylation, most notably
H3K27ac, a hallmark of active enhancers and promoters.[3][9] By inhibiting the HAT activity of
CBP/p300, CBPIp300-IN-5 effectively blocks the downstream signaling cascades that are
dependent on the acetylation of histone and non-histone targets. This results in the
downregulation of oncogene transcription and the induction of growth inhibition and cell death
in cancer cells.[3]

Quantitative Data for CBP/p300 Inhibitors

The following tables summarize the quantitative data for CBP/p300-IN-5 and other relevant
CBP/p300 inhibitors.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://www.medchemexpress.com/p300-cbp-in-5.html
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://www.medchemexpress.com/p300-cbp-in-5.html
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Inhibitor Target IC50 (nM) Cell Line Assay Type Reference
CBP/p300- Biochemical
p300/CBP 18.8 - [9]
IN-5 HAT assay
CBP/p300- Cell
p300 14.8 LNCaP-FGC _ _ [9]
IN-5 proliferation
CBP/p300- Cellular
H3K27Ac 4.6 PC-3 [9]
IN-5 assay
Biochemical
A-485 p300 9.8 - [3]
HAT assay
Biochemical
A-485 CBP 2.6 - [3]
HAT assay
Enzyme
B026 p300 1.8 - inhibitory [10]
activity
Enzyme
B026 CBP 9.5 - inhibitory [10]
activity
Cell
Colon cancer  proliferation
CCT077791 p300/PCAF 2000-3000 [3]
cells (50%
reduction)
Cell
Colon cancer  proliferation
CCT077792 p300/PCAF 400 [3]
cells (50%
reduction)
Compound -
15 CBP/p300 620 - HAT activity [3]
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i . Tumor Growth
Inhibitor Animal Model Dose o Reference
Inhibition (%)

SuDHL-8

CBP/p300-IN-5 7.5 mg/kg/day 62 [9]
xenograft

CBP/p300-IN-5 22RV1 xenograft 7.5 mg/kg/day 48 [9]
MV4;11

149 (Degrader) - 88 [11]
xenograft
MV4;11

14h (Degrader) - 93 [11]
xenograft

Role in Gene Regulation and Signaling Pathways

CBP/p300 are central nodes in a multitude of signaling pathways that regulate gene

expression. Their inhibition by molecules like CBP/p300-IN-5 can therefore have profound

effects on cellular function.

Key Signhaling Pathways

Wnt/(3-catenin Pathway: CBP/p300 act as co-activators for B-catenin, a key transcriptional
effector in the Wnt pathway. Inhibition of CBP/p300 can disrupt the transcription of Wnt target
genes involved in cell proliferation and differentiation.[7]

TGF- Pathway: CBP/p300 are recruited by SMAD transcription factors to activate the
expression of TGF-3 responsive genes, which play roles in cell growth, differentiation, and
immune responses.[7][12]

STAT Pathway: CBP/p300-mediated acetylation is crucial for the activity of STAT
transcription factors, which are involved in cytokine signaling and immune cell regulation.[3]

p53 Pathway: Acetylation of the tumor suppressor p53 by CBP/p300 enhances its stability
and transcriptional activity, leading to cell cycle arrest or apoptosis.[8]
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Caption: General signaling pathway involving CBP/p300 and the inhibitory action of CBP/p300-
IN-5.

Experimental Protocols

Characterizing the effects of CBP/p300 inhibitors like CBP/p300-IN-5 involves a combination of
biochemical, cellular, and in vivo assays.

Biochemical HAT Assay

Objective: To determine the direct inhibitory effect of a compound on the histone
acetyltransferase activity of purified CBP or p300.

Methodology:

o Reaction Setup: A reaction mixture is prepared containing purified recombinant CBP or p300
enzyme, a histone substrate (e.g., histone H3 peptide), and Acetyl-CoA (often radiolabeled,
e.g., with 3H or 14C).

« Inhibitor Addition: The test compound (e.g., CBPIp300-IN-5) is added at various
concentrations.

¢ Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to
allow for the enzymatic reaction to occur.

o Detection: The extent of histone acetylation is quantified. For radiolabeled assays, this
involves capturing the acetylated histones on a filter and measuring radioactivity using a
scintillation counter. Alternatively, non-radioactive methods may use specific antibodies to
detect acetylated lysine residues in an ELISA-based format.

o Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme
activity by 50%, is calculated.

Cellular Assay for H3K27 Acetylation

Objective: To measure the effect of an inhibitor on the levels of a specific histone mark
(H3K27ac) within cells.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

e Cell Culture and Treatment: A relevant cell line (e.g., PC-3 prostate cancer cells) is cultured
and treated with the inhibitor at a range of concentrations for a specified duration (e.g., 24
hours).

e Histone Extraction: Histones are extracted from the cell nuclei using acid extraction or a
commercial Kit.

o Western Blotting:

o Equal amounts of extracted histones are separated by SDS-PAGE and transferred to a
membrane.

o

The membrane is probed with a primary antibody specific for H3K27ac.

[¢]

A loading control antibody (e.g., total Histone H3) is used to ensure equal protein loading.

[¢]

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

[e]

The signal is visualized using a chemiluminescent substrate.

e Quantification: The intensity of the H3K27ac band is quantified and normalized to the loading
control. The IC50 for the reduction of the cellular histone mark is determined.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

Objective: To identify the genomic regions where CBP/p300 are bound and to assess how
inhibitor treatment affects histone acetylation at these sites on a genome-wide scale.

Methodology:

o Cell Treatment and Cross-linking: Cells are treated with the inhibitor or vehicle control.
Proteins are then cross-linked to DNA using formaldehyde.

o Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-500 bp)
by sonication or enzymatic digestion.
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« Immunoprecipitation: An antibody specific for CBP, p300, or a histone mark (e.g., H3K27ac)
is used to immunoprecipitate the protein-DNA complexes.

+ DNA Purification: The cross-links are reversed, and the DNA is purified.

e Library Preparation and Sequencing: The purified DNA fragments are prepared into a
sequencing library and sequenced using a next-generation sequencing platform.

« Data Analysis: The sequencing reads are aligned to a reference genome to identify regions
of enrichment (peaks), which correspond to the binding sites of the target protein or the
location of the histone modification.
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Caption: General experimental workflow for characterizing CBP/p300 inhibitors like CBP/p300-
IN-5.
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Conclusion

CBP/p300-IN-5 is a valuable chemical probe for elucidating the complex roles of CBP and
p300 in gene regulation. Its potent and specific inhibition of HAT activity allows for the precise
dissection of signaling pathways and cellular processes that are dependent on these critical co-
activators. The data generated from studies using CBP/p300-IN-5 and similar inhibitors
continue to underscore the therapeutic potential of targeting CBP/p300 in cancer and other
diseases characterized by transcriptional dysregulation. Further research and development of
CBP/p300 inhibitors hold significant promise for the advancement of novel epigenetic
therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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